3-Hydroxyflunitrazepam is a major metabolite of flunitrazepam, a potent benzodiazepine derivative. [] It is formed via the oxidative metabolism of flunitrazepam in the liver. [] While the pharmacological activity of 3-hydroxyflunitrazepam is not fully understood, it is a crucial compound for studying the metabolic pathways of flunitrazepam and potential drug interactions. []
3-Hydroxyflunitrazepam is a derivative of flunitrazepam, a well-known benzodiazepine that is primarily utilized for its sedative and anxiolytic properties. This compound is classified under the benzodiazepine family, which is characterized by its core structure of a benzene ring fused to a seven-membered diazepine ring. The presence of the hydroxyl group at the third position distinguishes 3-hydroxyflunitrazepam from its parent compound, flunitrazepam, potentially altering its pharmacological profile and metabolic pathways.
3-Hydroxyflunitrazepam is synthesized from flunitrazepam through hydroxylation processes. It falls under the category of psychoactive substances, specifically within the benzodiazepine class, which are commonly prescribed for anxiety, insomnia, and seizure disorders. The compound is also noted for its potential misuse and is subject to regulatory scrutiny due to its psychoactive effects.
The synthesis of 3-hydroxyflunitrazepam typically involves the hydroxylation of flunitrazepam. This can be achieved through various methods, including enzymatic processes or chemical reactions involving hydroxylating agents. A common approach utilizes cytochrome P450 enzymes, which facilitate the introduction of the hydroxyl group into the aromatic ring of flunitrazepam.
The molecular formula for 3-hydroxyflunitrazepam is C16H14ClFN2O3. Its structure features:
3-Hydroxyflunitrazepam can undergo various chemical reactions typical of benzodiazepines, including:
The primary metabolic pathway involves oxidation by cytochrome P450 enzymes, resulting in various hydroxylated forms. The reaction can be summarized as follows:
This reaction highlights the role of oxygen and reducing equivalents in the metabolic conversion process.
3-Hydroxyflunitrazepam acts primarily as a central nervous system depressant. Its mechanism involves binding to gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA neurotransmission. This action leads to increased neuronal inhibition, producing sedative and anxiolytic effects.
Relevant data regarding its interactions and stability can be critical for formulation development in pharmaceutical applications.
While 3-hydroxyflunitrazepam itself may not be widely used clinically due to concerns over safety and potential for abuse associated with benzodiazepines, understanding its properties aids in research related to:
3-Hydroxyflunitrazepam (IUPAC name: 5-(2-fluorophenyl)-3-hydroxy-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one) is a significant metabolite of flunitrazepam. Its molecular formula is C₁₅H₁₀FN₃O₄, with a molar mass of 315.26 g/mol. The core structure retains the benzodiazepine scaffold comprising a seven-membered diazepine ring fused to benzene and phenyl rings. The defining modification is a hydroxyl group (-OH) at the C3 position of the diazepine ring, replacing the hydrogen atom in the parent flunitrazepam. This modification introduces a chiral center at C3, creating (R)- and (S)-enantiomers. The compound’s absolute configuration influences its biological activity, though pharmacological data for individual enantiomers remain limited in published literature [5] [7].
Table 1: Molecular Identity of 3-Hydroxyflunitrazepam
Property | Value |
---|---|
Systematic Name | 5-(2-Fluorophenyl)-3-hydroxy-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one |
Molecular Formula | C₁₅H₁₀FN₃O₄ |
Molar Mass | 315.26 g/mol |
CAS Registry Number | 133688-75-2* |
Parent Compound | Flunitrazepam (C₁₆H₁₂FN₃O₃) |
Key Structural Features | C3-hydroxy group; 2ʹ-fluorophenyl; 7-nitro substitution |
Note: CAS number may differ across sources; this is associated with the 3-hydroxy metabolite.
3-Hydroxyflunitrazepam is primarily biosynthesized in vivo via hepatic metabolism of flunitrazepam. The transformation occurs through cytochrome P450 (CYP)-mediated oxidation, predominantly involving the CYP3A4 isoenzyme. This pathway converts flunitrazepam to 3-hydroxyflunitrazepam in a single enzymatic step, representing a phase I metabolic reaction [3] [7]. In vitro synthesis routes have been documented, starting from desmethylflunitrazepam (a primary metabolite of flunitrazepam). Chemical hydroxylation at C3 employs oxidizing agents like potassium permanganate or catalytic hydroxylation, yielding racemic 3-hydroxyflunitrazepam. Enantioselective synthesis remains challenging but has been achieved using chiral catalysts or enzymatic resolution [5] [6].
Table 2: Synthesis Pathways for 3-Hydroxyflunitrazepam
Method | Starting Material | Key Reagents/Conditions | Output |
---|---|---|---|
In Vivo Metabolism | Flunitrazepam | CYP3A4 oxidation | Racemic 3-hydroxyflunitrazepam |
Chemical Hydroxylation | Desmethylflunitrazepam | KMnO₄ or metal-catalyzed O₂ | Racemic mixture |
Enantioselective Synthesis | Benzodiazepine precursors | Chiral auxiliaries/enzymes | (R)- or (S)-enantiomer |
The introduction of the polar hydroxy group at C3 significantly alters the physicochemical behavior of 3-hydroxyflunitrazepam compared to flunitrazepam:
Distinguishing 3-hydroxyflunitrazepam from structurally similar benzodiazepines requires advanced analytical techniques due to shared core features:
The 3-hydroxy modification critically influences GABAₐ receptor binding and functional activity:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1